molecular formula C21H24N4O B603187 N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide CAS No. 1197640-10-0

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B603187
CAS No.: 1197640-10-0
M. Wt: 348.4g/mol
InChI Key: VRPWFYPNJRRDEZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a benzodiazole ring fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methylimidazole: Shares a similar benzyl group and imidazole ring structure.

    Nocodazole: Contains a benzimidazole ring and is known for its antineoplastic properties.

    Metronidazole: Contains a nitroimidazole ring and is used as an antimicrobial agent.

Uniqueness

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide is unique due to its specific combination of a benzodiazole ring with a piperidine ring and a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1197640-10-0

Molecular Formula

C21H24N4O

Molecular Weight

348.4g/mol

IUPAC Name

N-benzyl-2-(1-methylbenzimidazol-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C21H24N4O/c1-24-18-12-6-5-11-17(18)23-20(24)19-13-7-8-14-25(19)21(26)22-15-16-9-3-2-4-10-16/h2-6,9-12,19H,7-8,13-15H2,1H3,(H,22,26)

InChI Key

VRPWFYPNJRRDEZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C3CCCCN3C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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